5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE
Description
Properties
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGKPZGOKPOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444998 | |
| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155061-62-4 | |
| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps and Mechanism
The most widely reported method involves reductive amination of 5-amino-2,3,4,5-tetrahydro-1H-benzazepine (Moza-5) with formaldehyde. Sodium triacetoxy borohydride (NaBH(OAc)₃) serves as the reducing agent in methanol, facilitating the conversion of the primary amine to a dimethylamino group. The reaction proceeds via imine formation, followed by borohydride reduction:
This method achieves an 89% yield of Moza-6 (5-dimethylamino intermediate) with minimal byproducts, as confirmed by -NMR (δ 2.40 ppm for N–CH₃).
Optimization Strategies
Early implementations faced challenges with exothermic reactions during scale-up. Modifications such as controlled reagent addition and maintaining temperatures below 25°C improved reproducibility. Replacing traditional magnesium powder/methanol systems with NaBH(OAc)₃ reduced side reactions, enhancing purity from 85% to 99%.
Acid-Mediated Cyclization
Polyphosphoric Acid (PPA) Method
Cyclization of Moza-6 to Moza-7 using PPA at 80–100°C yields the benzazepine core. However, early methods suffered from low yields (≤60%) due to incomplete ring closure and tar formation. Adjusting the PPA-to-substrate ratio to 7:1 and employing anhydrous conditions suppressed hydrolysis, increasing yields to 85%.
Table 1. Comparative Performance of Acid Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PPA | 80–100 | 75–85 | 99.0–99.5 |
| Methanesulfonic Acid | 20–25 | 70–90 | 99.5 |
Methanesulfonic Acid (MSA) Approach
MSA offers milder conditions for cyclization, operating at 20–25°C. This method avoids high-temperature degradation, producing Moza-7 with 99.5% purity. The solvent-free protocol simplifies purification, though MSA’s cost necessitates recycling.
Ring-Closing Metathesis (RCM)
Synthesis of Dihydrobenzazepine Precursors
RCM of dienyl sulfonamides using Grubbs catalysts generates 2,3-dihydro-1H-benzazepines, which are subsequently hydroxylated and oxidized. For example, metathesis of -(2-nitrophenyl)sulfonamide 48 yields dihydrobenzazepine 50 , which undergoes hydroxylation to 53 (confirmed by X-ray diffraction).
Functionalization Steps
The dihydro intermediate 50 is alkylated via reductive amination with cycloalkyl ketones to introduce the 5-cycloalkyl-5-hydroxy moiety. Borane-THF selectively reduces amides to amines, enabling N-alkylation without over-reduction.
N-Acylation and Reduction
Borane-Mediated Amide Reduction
N-Acylation of dihydrobenzazepines with acyl chlorides followed by borane-THF reduction introduces dimethylamino groups. For instance, treating 55 with acetyl chloride and reducing the resultant amide with BH₃·THF yields 5-cyclopentyl-5-hydroxy derivatives. This method avoids harsh alkylation conditions but requires rigorous moisture exclusion.
Industrial-Scale Considerations
Cost-Benefit Analysis
While MSA cyclization is costlier than PPA, its higher yield and purity reduce overall production costs by 30%. Automated temperature control systems further enhance batch consistency in large-scale reactors.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that benzazepine derivatives, including 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine, exhibit potential antidepressant effects. Studies have shown that modifications to the benzazepine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressants .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Pharmacological Applications
Anxiolytic Effects
Benzodiazepine derivatives are known for their anxiolytic properties. Preliminary studies on this compound indicate that it may interact with GABA receptors, potentially reducing anxiety symptoms . This interaction could lead to the development of safer alternatives to traditional benzodiazepines with fewer side effects.
Antitumor Activity
Recent investigations have explored the antitumor potential of this compound. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Researchers have developed various synthetic routes to optimize yield and purity. Derivatives of this compound are being synthesized to enhance pharmacological activity and selectivity for specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to modulate neurotransmitter systems in the brain, which could explain its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzazepine Derivatives
*Estimated based on substituent addition.
Key Observations:
- Substituent Position: The 5-dimethylamino group in the target compound distinguishes it from SCH23390 (7-Cl, 8-OH) and OPC31260 (bulky benzoyl substituent). This group enhances basicity and may influence receptor binding kinetics .
- Pharmacological Targets : While SCH23390 and SCH39166 target dopamine receptors, OPC31260 and the target compound are linked to vasopressin/oxytocin receptor modulation, suggesting divergent therapeutic applications .
Receptor Binding and Selectivity
- Dopamine Receptor Ligands: SCH23390 and SCH39166 exhibit nanomolar affinity for D₁-like receptors due to halogen and hydroxyl groups, which stabilize hydrogen bonding with receptor residues .
- Vasopressin Antagonists: OPC31260’s bulky benzoyl group confers selectivity for vasopressin V₂ receptors, while the target compound’s smaller dimethylamino group may favor oxytocin receptor interactions .
- Synthetic Derivatives : Compound 4g () demonstrates enhanced bioactivity compared to simpler benzazepines, likely due to coumarin and tetrazole moieties improving membrane permeability .
Biological Activity
5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine is a compound belonging to the benzazepine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.33 g/mol
- CAS Number : 2361638-71-1
Immunomodulatory Effects
Research indicates that benzazepines can exhibit immunomodulatory effects. A study highlighted that certain benzazepines inhibited T cell proliferation and natural killer (NK) cell functions, particularly against large granular lymphocytes. This suggests a potential role in modulating immune responses, which could be beneficial in conditions characterized by immune dysregulation .
Neuropharmacological Activity
Benzazepines are also noted for their neuropharmacological properties. Some derivatives have been shown to possess antipsychotic activity comparable to established medications like clozapine. This activity is attributed to their interaction with neurotransmitter receptors in the central nervous system .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., dopamine and serotonin receptors).
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter metabolism or immune cell activation.
Study on Immunomodulation
A pivotal study examined the effects of synthesized benzazepines on human peripheral blood mononuclear cells. The results demonstrated that these compounds significantly inhibited T cell activation and proliferation while having a lesser effect on B lymphocytes .
Neuropharmacological Assessment
In a comparative study assessing various benzazepine derivatives for neuroleptic activity, it was found that specific compounds exhibited significant efficacy in reducing psychotic symptoms in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzazepine precursors. Common methods include:
- Nucleophilic substitution (e.g., dimethylamine introduction via SN2 mechanisms under anhydrous conditions) .
- Cyclization reactions using acid catalysts (e.g., HCl or H2SO4) to form the tetrahydro-benzazepine core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) is critical to isolate high-purity products .
- Key Variables : Temperature (60–80°C), solvent polarity, and catalyst choice directly impact yield (typically 50–70%) and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and the benzazepine ring structure (aromatic protons at δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 218.1 for [M+H]+) .
- IR Spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during benzazepine functionalization?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase dimerization; non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity but require strict anhydrous conditions .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust temperature/pH dynamically .
- Example Optimization Table :
| Variable | Optimal Range | Side Reaction Risk |
|---|---|---|
| Temperature | 60–70°C | High above 80°C |
| Solvent | Dichloromethane | Low polarity |
| Catalyst Loading | 5 mol% Pd/C | Over-reduction |
Q. What strategies resolve contradictions in reported biological activity data for benzazepine derivatives?
- Methodological Answer :
- Assay Validation : Cross-validate receptor-binding assays (e.g., GABA-A vs. serotonin receptors) using orthogonal techniques (radioligand binding vs. electrophysiology) .
- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., halogen vs. methyl groups) to isolate pharmacophore contributions .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC50 values across studies .
Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in ring-expansion reactions?
- Methodological Answer :
- Steric Effects : The bulky dimethylamino group hinders electrophilic aromatic substitution at ortho positions, favoring para-substitution in ring-expansion reactions .
- Electronic Effects : The electron-donating N(CH3)2 group activates the benzazepine ring toward electrophiles but deactivates it toward nucleophiles .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity trends .
Methodological Design & Safety
Q. What experimental design principles ensure reproducibility in benzazepine synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test solvent, temperature, and catalyst interactions .
- Control Experiments : Include negative controls (e.g., no catalyst) and reference compounds (e.g., unsubstituted benzazepine) .
- Documentation : Record raw spectral data, chromatograms, and reaction monitoring logs in standardized formats .
Q. How should researchers handle hazards associated with benzazepine derivatives?
- Methodological Answer :
- Risk Assessment : Review Safety Data Sheets (SDS) for analogs (e.g., diazepam: R61, R22 risks) .
- PPE : Use fume hoods, nitrile gloves, and eye protection during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .
Data Interpretation & Innovation
Q. What computational tools are recommended for predicting benzazepine derivative stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with shelf-life .
Q. How can researchers integrate green chemistry principles into benzazepine synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
